molecular formula C20H22N4O2S B10982856 4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide

4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide

Cat. No.: B10982856
M. Wt: 382.5 g/mol
InChI Key: OITPXKVWAMJSDN-UHFFFAOYSA-N
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Description

4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an imidazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the butyl and methyl groups. The imidazole moiety is then attached through a carbonyl linkage, and finally, the carboxamide group is introduced. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole and thiazole rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Biological Activity

4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its thiazole and imidazole functionalities. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of novel pharmaceutical agents. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

The compound has the following chemical properties:

  • Molecular Formula : C20_{20}H22_{22}N4_4O2_2S
  • Molecular Weight : 382.5 g/mol
  • CAS Number : 1374544-79-2

Biological Activity Overview

Research indicates that compounds containing thiazole and imidazole rings exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action :
    • The compound has been shown to inhibit HSET (KIFC1), a kinesin motor protein essential for the clustering of centrosomes in cancer cells. By disrupting this process, the compound induces multipolar mitotic spindles, leading to cell death in centrosome-amplified cancer cells .
    • In vitro studies demonstrated that treatment with this compound resulted in increased multipolarity in human cancer cell lines, indicating its potential as an antitumor agent .
  • Case Studies :
    • In a study involving DLD1 human colon cancer cells, treatment with HSET inhibitors led to a significant increase in mitotic spindle multipolarity at concentrations as low as 15 μM .
    • The compound exhibited selective cytotoxicity against various cancer cell lines, with reported IC50_{50} values indicating potent activity against specific types of cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Structural Feature Description Biological Activity
Thiazole RingFive-membered heterocyclic structureAntimicrobial and anticancer properties
Imidazole MoietyContains nitrogen; enhances biological activityPotential anti-inflammatory effects
Butyl ChainIncreases lipophilicity and bioavailabilityImproves cellular uptake

This combination of features suggests that modifications to these structures could enhance the biological activity or selectivity of the compound.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

4-butyl-2-methyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H22N4O2S/c1-4-5-9-16-18(27-13(2)22-16)20(26)23-15-8-6-7-14(12-15)17(25)19-21-10-11-24(19)3/h6-8,10-12H,4-5,9H2,1-3H3,(H,23,26)

InChI Key

OITPXKVWAMJSDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C

Origin of Product

United States

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